molecular formula C5H7FO2 B1527018 2-Fluoro-3-methylbut-2-enoic acid CAS No. 15051-86-2

2-Fluoro-3-methylbut-2-enoic acid

Cat. No. B1527018
CAS RN: 15051-86-2
M. Wt: 118.11 g/mol
InChI Key: RHPSOCYWHMIVLQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbut-2-enoic acid is a chemical compound with the CAS Number: 15051-86-2 . It has a molecular weight of 118.11 and a linear formula of C5H7FO2 . It is an off-white solid and is a derivative of but-2-enoic acid bearing a methyl substituent at position 3 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylbut-2-enoic acid is represented by the linear formula C5H7FO2 . The structure of a related compound, 3-methylbut-2-enoic acid, suggests a delocalized structure .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylbut-2-enoic acid is an off-white solid . It has a molecular weight of 118.11 and a linear formula of C5H7FO2 .

Scientific Research Applications

  • Summary of Application: The compound “2-Fluoro-3-methylbut-2-enoic acid” is used in the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This process involves the use of E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) .
  • Methods of Application: The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours . This process is entirely biocatalytic, providing considerable advantages in terms of environmental and safety impacts over reported chemical methods .
  • Results or Outcomes: The synthesized 2-F-3-HP can be used as the substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .

properties

IUPAC Name

2-fluoro-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSOCYWHMIVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbut-2-enoic acid

CAS RN

15051-86-2
Record name 2-fluoro-3-methylbut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-methylbut-2-enoic acid
Reactant of Route 2
2-Fluoro-3-methylbut-2-enoic acid
Reactant of Route 3
2-Fluoro-3-methylbut-2-enoic acid
Reactant of Route 4
2-Fluoro-3-methylbut-2-enoic acid
Reactant of Route 5
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Reactant of Route 6
2-Fluoro-3-methylbut-2-enoic acid

Citations

For This Compound
1
Citations
RJ Abraham, SLR Ellison, P Schonholzer, WA Thomas - Tetrahedron, 1986 - Elsevier
The crystal structure of 2-cyclohexylidene-2-fluoroacetic acid (1 ) is reported. Geometry studies of related compounds using ab initio MO theory at the STO-3G level of approximation …
Number of citations: 109 www.sciencedirect.com

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